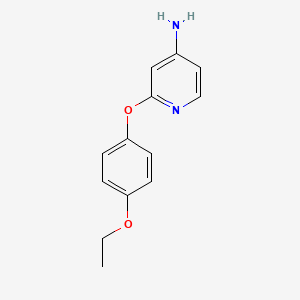

2-(4-Ethoxyphenoxy)pyridin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethoxyphenoxy)pyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-16-11-3-5-12(6-4-11)17-13-9-10(14)7-8-15-13/h3-9H,2H2,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTBEQYOQAJRTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=NC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 2-(4-Ethoxyphenoxy)pyridin-4-amine Core

The synthesis of this compound can be approached by forming either the carbon-nitrogen bond of the amino group or the carbon-oxygen bond of the ether linkage as the key bond-forming step. These strategies are detailed in the following sections.

Amination Reactions for Pyridine (B92270) Core Functionalization

The introduction of an amino group at the 4-position of the pyridine ring is a critical step in the synthesis of the target compound. Several powerful amination methods have been developed for this purpose.

Transition metal-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-nitrogen bonds.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orgacsgcipr.org This reaction allows for the coupling of amines with aryl halides or triflates under relatively mild conditions. wikipedia.orgbeilstein-journals.org In the context of synthesizing this compound, this would typically involve the reaction of a 4-halopyridine derivative, such as 2-(4-ethoxyphenoxy)-4-chloropyridine, with an ammonia (B1221849) equivalent or a protected amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.org The choice of ligand is crucial and has evolved through several "generations" to improve reaction scope and efficiency. wikipedia.org Bidentate phosphine ligands like BINAP and DPPF, as well as sterically hindered monophosphine ligands, have proven effective in facilitating these couplings. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the catalyst. wikipedia.orgyoutube.com

The Ullmann condensation , a copper-catalyzed reaction, represents an older but still relevant method for C-N bond formation. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and polar solvents. wikipedia.org However, modern variations utilize soluble copper catalysts with ligands such as diamines and acetylacetonates, allowing for milder reaction conditions. wikipedia.orgresearchgate.net The Goldberg reaction, a specific type of Ullmann condensation for C-N coupling, can be used to couple anilines with aryl halides. wikipedia.org For the synthesis of this compound, a copper catalyst could be used to couple 2-(4-ethoxyphenoxy)-4-halopyridine with an amine source. researchgate.net

| Reaction | Catalyst | Typical Ligands | Key Features |

| Buchwald-Hartwig Amination | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Phosphines (e.g., X-Phos, BINAP, DPPF) | Mild conditions, broad substrate scope. wikipedia.orgbeilstein-journals.org |

| Ullmann-type Amination | Copper (e.g., CuI, Cu₂O) | Diamines, Phenanthroline, L-proline | Can require higher temperatures, but ligand development has improved conditions. wikipedia.orgresearchgate.net |

Recent advancements have led to the development of transition-metal-free methods for the synthesis of 2-aminopyridine (B139424) derivatives. One such approach involves a base-promoted cascade reaction of N-propargylic β-enaminones with formamides. dicp.ac.cnacs.org This method is advantageous as it avoids the use of potentially toxic transition metals. acs.org The reaction proceeds at room temperature using a simple base like sodium hydroxide (B78521) and generates water and sodium formate (B1220265) as byproducts. dicp.ac.cnacs.org While this specific methodology directly yields 2-aminopyridines, its principles could potentially be adapted for the synthesis of 4-aminopyridine (B3432731) systems or by starting with a pre-functionalized pyridine core.

The direct displacement of a halide from a pyridine ring by a nucleophile is a fundamental approach to functionalization. youtube.comyoutube.com In the synthesis of this compound, a 4-halopyridine precursor, such as 2-(4-ethoxyphenoxy)-4-chloropyridine, could react with an amine source. The reactivity of halopyridines towards nucleophilic substitution is dependent on the position of the halogen and the presence of activating or deactivating groups. Generally, halogens at the 2- and 4-positions are more susceptible to nucleophilic attack. epfl.ch The reaction is typically carried out by heating the halogenated pyridine with the amine, sometimes in the presence of a base to neutralize the hydrogen halide formed. youtube.com

Etherification Reactions for Phenoxy Linkage Formation

The formation of the ether bond between the pyridine and phenyl rings is another key synthetic step.

The Williamson ether synthesis is a classic and widely used method for preparing ethers. wikipedia.orgyoutube.com It involves the reaction of an alkoxide or phenoxide with a primary alkyl halide or other substrate with a good leaving group via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com To form the 2-(4-ethoxyphenoxy) linkage in the target molecule, two main retrosynthetic pathways can be envisioned:

Reaction of the sodium or potassium salt of 4-ethoxyphenol (B1293792) with a 2-halopyridin-4-amine. nih.gov

Reaction of the sodium or potassium salt of 2-hydroxypyridin-4-amine with an ethyl halide, followed by further functionalization.

The success of the Williamson ether synthesis depends on factors such as steric hindrance and the nature of the leaving group. wikipedia.org For aromatic substrates, a variation known as the Ullmann ether synthesis, which is copper-catalyzed, is often employed, especially when the halide is on the aromatic ring. wikipedia.org This approach would involve reacting a 2-halopyridin-4-amine with 4-ethoxyphenol in the presence of a copper catalyst and a base. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| 4-Ethoxyphenoxide | 2-Chloro-4-aminopyridine | Base (e.g., K₂CO₃) | This compound |

| 2-Hydroxy-4-aminopyridine | Ethyl bromide | Base (e.g., NaH) | 2-Ethoxy-4-aminopyridine |

Mitsunobu Reactions

The Mitsunobu reaction is a cornerstone in the synthesis of diaryl ethers, including 2-phenoxypyridine (B1581987) derivatives. This reaction facilitates the coupling of a phenolic component with an alcohol under mild, dehydrative conditions, typically utilizing a phosphine reagent, like triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.orgmissouri.edu The reaction proceeds via an SN2 mechanism, leading to the inversion of stereochemistry at the alcohol carbon, a feature that is critical in the synthesis of chiral molecules. missouri.eduresearchgate.net

In the context of synthesizing pyridine ether compounds, a pyridinol (a pyridine with a hydroxyl group) acts as the acidic pronucleophile, and an alcohol serves as the other coupling partner. psu.edunih.gov The general mechanism involves the initial reaction of the phosphine with the azodicarboxylate to form a betaine (B1666868) intermediate. wikipedia.org This intermediate then deprotonates the acidic pronucleophile (the pyridinol in this case). The resulting anion then displaces the activated alcohol, which has been converted into a good leaving group by the phosphonium (B103445) salt, to form the desired ether linkage. organic-chemistry.org

A significant challenge in Mitsunobu reactions involving less acidic pronucleophiles (pKa > 11) is the potential for side-product formation. psu.edu If the pronucleophile is not sufficiently acidic, the hydrazo anion generated from the azodicarboxylate can act as a nucleophile, leading to undesired by-products. psu.edu To overcome this, modifications to the standard protocol have been developed. One effective approach involves the use of alternative azodicarboxylates like 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) in combination with polymer-supported triphenylphosphine (PS-PPh3). psu.edunih.gov This modified protocol has been shown to be efficient and amenable to parallel synthesis, minimizing the formation of by-products. psu.edunih.gov

The versatility of the Mitsunobu reaction allows for the coupling of various substituted pyridinols with a range of alcohols, tolerating diverse functional groups such as oxazoles, thiazoles, pyrazoles, and other pyridines. psu.edu This flexibility is crucial for creating libraries of analogs for structure-activity relationship (SAR) studies.

Table 1: Key Reagents in Mitsunobu Reactions for Pyridine Ether Synthesis

| Reagent | Function | Common Examples | Notes |

| Phosphine | Reducing Agent | Triphenylphosphine (PPh3), Polymer-supported triphenylphosphine (PS-PPh3) | Activates the alcohol. |

| Azodicarboxylate | Oxidizing Agent | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD), 1,1'-(Azodicarbonyl)dipiperidine (ADDP) | Forms a betaine with the phosphine. |

| Pronucleophile | Acidic Component | Pyridinols, Phenols, Carboxylic Acids | The nucleophile that forms the new bond. |

| Solvent | Reaction Medium | Tetrahydrofuran (THF), Diethyl ether | Should be anhydrous. |

Introduction of the Ethoxy Substituent

The introduction of the ethoxy group onto the phenolic ring is a critical step in the synthesis of this compound. This is typically achieved through a Williamson ether synthesis, a well-established and robust method for forming ethers. The reaction involves the deprotonation of a phenol (B47542), in this case, a 4-hydroxyphenol derivative, with a suitable base to form a phenoxide ion. This nucleophilic phenoxide then undergoes an SN2 reaction with an ethylating agent, such as ethyl iodide or ethyl bromide, to yield the corresponding ethyl ether.

The choice of base is important to ensure complete deprotonation of the phenol without causing side reactions. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (NaOH). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF), acetone, or acetonitrile (B52724) to facilitate the SN2 displacement.

Derivatization Strategies for Functional Group Interconversion on the Core Structure

Functional group interconversion (FGI) is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound. ub.edu For the this compound core, derivatization can be employed to explore the impact of different substituents on biological activity. sigmaaldrich.com

The primary amine group at the 4-position of the pyridine ring is a key site for derivatization. It can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. researchgate.net

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups, although this can sometimes be challenging to control.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Furthermore, other positions on the pyridine or phenoxy rings can be modified if they bear suitable functional groups. For instance, if other hydroxyl or amino groups are present on the scaffold, they can be similarly derivatized. rsc.org The choice of derivatization strategy depends on the synthetic accessibility and the desired physicochemical properties of the final compound. researchgate.net

Table 2: Examples of Functional Group Interconversions on an Amine

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Primary Amine | Acyl Chloride | Amide |

| Primary Amine | Sulfonyl Chloride | Sulfonamide |

| Primary Amine | Aldehyde, Reducing Agent | Secondary Amine |

| Primary Amine | 4-Iodobenzoyl chloride | Iodinated Amide |

Green Chemistry Approaches in Synthesis of Pyridine-Amine Derivatives

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods in organic chemistry. nih.govresearchgate.net These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

For the synthesis of pyridine derivatives, several green strategies have been explored: nih.govresearchgate.netacs.org

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, saving time, and minimizing waste. nih.govacs.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. nih.govacs.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol, or even performing reactions under solvent-free conditions, is a key principle of green chemistry. bhu.ac.inmdpi.com

Catalysis: The use of catalysts, especially reusable and non-toxic ones like activated fly ash, can improve the efficiency and sustainability of chemical processes. bhu.ac.in

While specific green chemistry protocols for the synthesis of this compound are not extensively detailed in the provided search results, the principles of green chemistry are broadly applicable to the synthesis of its constituent parts and related pyridine-amine derivatives. For example, the synthesis of various pyridine derivatives has been successfully achieved using one-pot, multicomponent reactions under microwave irradiation in ethanol, affording excellent yields and short reaction times. nih.govacs.org

Scalable Synthetic Routes for Academic and Preclinical Research

The ability to scale up the synthesis of a compound is crucial for its progression from initial discovery to preclinical and clinical development. A scalable route should be robust, reproducible, cost-effective, and safe.

For academic and preclinical research, where gram to kilogram quantities of material may be required, the synthetic route must be optimized. This often involves:

Avoiding problematic reagents: Reagents that are highly toxic, explosive, or expensive are generally avoided in large-scale synthesis.

Minimizing chromatographic purifications: Chromatography is often not practical for large-scale production. Therefore, developing reaction conditions that yield products of high purity, which can be isolated by crystallization or simple extraction, is highly desirable.

Telescoping reactions: Combining multiple synthetic steps without isolating intermediates can improve efficiency and reduce waste.

The modified Mitsunobu protocol using polymer-supported triphenylphosphine and ADDP is an example of a method that is amenable to parallel synthesis and potentially scalable, as the polymer-supported reagent can be easily removed by filtration, simplifying purification. psu.edunih.gov Similarly, developing robust and high-yielding procedures for key steps, such as the Williamson ether synthesis for introducing the ethoxy group, is essential for a successful scale-up campaign. The development of one-pot syntheses for related pyridine structures also points towards more efficient and scalable approaches. organic-chemistry.org

Molecular Interactions and Mechanistic Elucidation Studies

Enzyme Inhibition and Activation Mechanisms

No data available.

No data available.

No data available.

No data available.

Receptor Binding and Allosteric Modulation Studies

No data available.

Allosteric Binding Site Characterization

No studies characterizing a specific allosteric binding site for 2-(4-Ethoxyphenoxy)pyridin-4-amine have been identified in the public domain.

In a broader context, the structurally related compound 4-aminopyridine (B3432731) (4-AP) has been investigated for its potential allosteric interactions. Research on rat brain homogenates has shown that 4-AP can displace the binding of specific ligands to muscarinic acetylcholine (B1216132) receptors in a manner that suggests an allosteric mechanism. nih.gov This is evidenced by curvilinear Schild plots, a characteristic often indicative of allosteric binding rather than direct competitive inhibition at the primary binding site. nih.gov Such studies highlight that pyridine-containing molecules can engage in complex interactions with receptors, including modulation from sites distinct from the primary (orthosteric) ligand binding site.

Interactions with Ion Channels and Transporters

Potassium Channel Modulation (e.g., Kv1 family)

There is no available information detailing the modulatory effects of This compound on potassium channels.

However, the aminopyridine chemical class, to which the subject compound is related, is well-known for its interaction with potassium channels. 4-aminopyridine is a notable example, functioning as a non-selective blocker of voltage-gated potassium (Kv) channels, including members of the Kv1 family. derangedphysiology.com These channels, such as Kv1.1, Kv1.2, and Kv1.4, are crucial for the regulation of neuronal excitability and the propagation of action potentials. derangedphysiology.comnih.govnih.gov The blocking action of 4-AP on these channels can facilitate neurotransmitter release, which underlies some of its therapeutic applications. epa.gov The Kv1 family of channels are often composed of different subunits that can co-assemble to form heteromeric channels with distinct properties. For instance, Kv1.2 subunits can co-localize with Kv1.1 in axons and with Kv1.4 in other neuronal compartments. nih.gov

Calcium Channel Activation

No scientific evidence was found to indicate that This compound acts as a direct activator of calcium channels.

The modulation of calcium channels is a critical area of pharmacology. While some dihydropyridine (B1217469) compounds can act as calcium channel agonists, the more common therapeutic application for this class is calcium channel blockade. nih.gov It is important to distinguish between direct activation and indirect effects on calcium influx. For example, compounds like 4-aminopyridine can increase intracellular calcium concentrations, not by directly activating calcium channels, but as a secondary consequence of blocking potassium channels. epa.govmdpi.com This blockade leads to membrane depolarization, which in turn opens voltage-gated calcium channels. epa.govmdpi.com The interaction of various classes of drugs with calcium channels is complex, with different binding sites and mechanisms of action, including allosteric modulation and direct pore blocking. derangedphysiology.com

Sodium/Calcium Exchanger (NCX) Inhibition

There is a lack of data concerning the inhibitory activity of This compound on the Sodium/Calcium Exchanger (NCX).

The NCX is a key protein in cardiac calcium homeostasis, and its inhibition has been explored as a potential therapeutic strategy for cardiac conditions. nih.govplos.org Several selective NCX inhibitors have been developed and studied. One such compound, ORM-10962, has demonstrated high selectivity and efficacy in reducing both the inward and outward currents of the NCX. plos.orgnih.gov Another compound, SEA-0400, also inhibits NCX but has been noted to have some off-target effects on L-type calcium channels at higher concentrations. mdpi.com The development of highly selective NCX inhibitors is a continuing goal in cardiovascular pharmacology.

Interactive Table 1: Comparative Inhibitory Activity of Selected NCX Inhibitors

| Compound | Target | EC50 (Inward Current) | EC50 (Outward Current) |

| ORM-10962 | NCX | 55 nM | 67 nM |

| SEA-0400 | NCX | 3.35 µM | 4.74 µM |

Note: This table presents data for known NCX inhibitors and not for this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Structural Modifications of 2-(4-Ethoxyphenoxy)pyridin-4-amine

Systematic modifications of the core scaffold of this compound have provided valuable insights into its pharmacophore. The 2-phenoxypyridine (B1581987) scaffold is recognized as a key structural element in a variety of kinase inhibitors, including those targeting c-Met and c-Jun N-terminal kinase (JNK). nih.govnih.gov The general structure of these inhibitors can often be divided into three main units: Unit A, typically a substituted phenyl group; Unit B, a linker which can be a linear chain or a heterocyclic ring; and Unit C, which often includes a pyridine (B92270) or analogous ring system that interacts with the protein backbone. nih.gov

The pyridine ring of the 2-phenoxypyridine scaffold is a crucial component for the biological activity of these compounds. It often participates in key hydrogen bonding interactions within the kinase hinge region. For instance, in c-Met inhibitors based on a 2-aminopyridine (B139424) scaffold, the amino group can form a hydrogen bond with the carbonyl group of Pro1158, while the nitrogen atom within the pyridine ring can interact with the amino group of Met1160. mdpi.com

Modifications to the pyridine ring, such as the introduction of various substituents or its replacement with other heterocyclic systems, have been explored to optimize potency and selectivity. For example, the pyrazolo[3,4-b]pyridine framework is a promising scaffold that has been investigated as an alternative to the simple pyridine ring. mdpi.com This fused heterocyclic system is an isostere of the adenine (B156593) ring of ATP and can mimic its binding interactions in the kinase active site. nih.gov The development of pyrazolopyrimidine-based inhibitors, which are also bioisosteres of adenine, further highlights the importance of the core heterocyclic system in achieving potent kinase inhibition. nih.gov

Research has shown that even minor changes to the pyridine ring or its substituents can significantly impact activity. For example, in a series of 2-anilinopyridine-3-acrylamides designed as tubulin polymerization inhibitors, the substitution pattern on the pyridine and aniline (B41778) rings was critical for cytotoxic activity. nih.gov

Table 1: Effect of Pyridine Ring Modifications on Kinase Inhibitory Activity

| Base Scaffold | Modification | Target Kinase | Observed Effect on Activity |

| 2-Aminopyridine | Replacement with Pyrazolo[3,4-b]pyridine | CDK2 | Potent inhibition observed |

| 2-Anilinopyridine | Addition of acrylamide (B121943) at position 3 | Tubulin | Promising cytotoxicity |

| Pyridine | Replacement with Pyrazolo[3,4-d]pyrimidine | BTK | Approved inhibitor (e.g., Ibrutinib) |

The length of the alkyl chain on the phenoxy moiety, such as the ethyl group in this compound, is also a critical determinant of activity and properties. Studies on various classes of compounds have shown that altering the alkoxy chain length can influence mesophase behavior, solubility, and ultimately, biological activity. researchgate.netresearchgate.net In a series of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione analogs, the position of the ethoxy group on the phenyl ring was found to be crucial for activity. nih.gov Shifting the ethoxy group from the 4-position to the 2-position significantly improved the functional activities of inhibiting cell proliferation and inducing apoptosis. nih.gov

Furthermore, extending the methylene (B1212753) group in a related series of compounds was found to reduce activity, indicating that an optimal chain length and composition are necessary for potent biological effects. nih.gov

Table 2: Influence of Alkoxy Chain Modifications on Biological Activity

| Compound Series | Modification | Observation |

| Thiazolidine-2,4-diones | Shift of ethoxy from 4- to 2-position on phenyl ring | Enhanced inhibition of cell proliferation and apoptosis induction. nih.gov |

| Quinolinium Iodides | Extension of methylene to ethylene (B1197577) chain | Reduced antifungal activity. nih.gov |

| Pyridine-based derivatives | Increasing alkoxy chain length | Decrease in transition temperatures and threshold voltage. researchgate.net |

The substitution pattern on the phenoxy ring plays a significant role in modulating the potency and selectivity of 2-phenoxypyridine-based inhibitors. The ethoxy group at the 4-position of the phenoxy ring is a common feature in many active compounds. Structure-activity relationship studies have demonstrated that the nature and position of substituents on this ring can fine-tune the electronic and steric properties of the molecule, thereby influencing its binding affinity to the target protein.

For instance, in a series of 2-phenoxybenzamides, the introduction of a 4-fluorophenoxy substituent was generally found to have an advantageous effect on antiplasmodial activity compared to an unsubstituted phenoxy group. mdpi.com In another study on quinolinium derivatives, para-substituted electron-withdrawing and lipophilic substituents on the phenyl ring demonstrated the highest potency against pathogenic fungi. nih.gov Specifically, a p-chloro substituted analog was the most potent among all the substituted analogs evaluated. nih.gov Conversely, the introduction of a bulky tertiary butyl group at the para-position had a deleterious effect on activity. nih.gov

These findings underscore the importance of systematic exploration of substituents on the phenoxy ring to optimize the therapeutic potential of this class of compounds.

Table 3: Effect of Substituents on the Phenoxy Ring on Biological Activity

| Compound Series | Substituent at 4-position | Observed Effect |

| 2-Phenoxybenzamides | 4-Fluoro | Advantageous for antiplasmodial activity. mdpi.com |

| Quinolinium Iodides | 4-Chloro | Most potent antifungal activity. nih.gov |

| Quinolinium Iodides | 4-tertiary Butyl | Deleterious to antifungal activity. nih.gov |

Computational Approaches to SAR Analysis

Computational methods are increasingly being employed to rationalize and predict the SAR of drug candidates, including those based on the this compound scaffold. These approaches provide valuable insights into the molecular interactions governing ligand-protein binding and can guide the design of more potent and selective inhibitors.

Ligand-based drug design relies on the knowledge of molecules that bind to a specific biological target. When the three-dimensional structure of the target is unknown, pharmacophore models can be developed based on the structural features of a set of active compounds. These models define the essential steric and electronic features required for biological activity.

For inhibitors based on the 2-phenoxypyridine scaffold, ligand-based approaches can help in identifying the key pharmacophoric elements, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are crucial for binding. nih.gov Computational studies, including Density Functional Theory (DFT) calculations, can be used to understand the charge distribution and vibrational modes of aminopyridines, which can aid in the design of more active ligands. researchgate.net Molecular docking studies, even in the absence of a co-crystal structure, can provide plausible binding modes and help in understanding the interactions between the ligand and the protein's active site. nih.gov

Matched Molecular Pair Analysis (MMPA) is a powerful computational technique used in medicinal chemistry to analyze how small, specific structural changes in a molecule affect its biological activity. wikipedia.org This method involves comparing pairs of compounds that differ by only a single, well-defined structural transformation. wikipedia.org By analyzing a large dataset of such pairs, it is possible to identify chemical transformations that consistently lead to an improvement or decline in a desired property.

In the context of this compound analogs, MMPA can be used to systematically evaluate the impact of modifications to the pyridine ring, the phenoxy linkage, the alkyl chain, and the substituents on the phenoxy moiety. For example, MMPA can quantify the effect of replacing a hydrogen atom with a fluorine atom on the phenoxy ring or changing the ethoxy group to a methoxy (B1213986) group. nih.gov This approach can help identify transformations that are statistically significant in improving potency or other properties like metabolic stability. wikipedia.org The insights gained from MMPA can then be used to guide the design of new analogs with improved therapeutic profiles.

Pharmacophore Modeling and Design Principles

Pharmacophore modeling for this compound and its analogs involves identifying the key steric and electronic features that are essential for their biological activity. While specific pharmacophore models for this exact compound are not extensively published, models for structurally related classes, such as 4-aminopyridines and phenoxypyridine derivatives, provide significant insights into its potential molecular interactions and design principles. nih.govnih.gov The overarching goal of such modeling is to define the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for binding to a biological target. nih.gov

The design of molecules like this compound is often guided by principles of kinase inhibition, where the molecule is intended to fit into the ATP-binding pocket of a target kinase. researchgate.net In this context, the 4-aminopyridine (B3432731) core often serves as a "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. acs.org The phenoxy group, on the other hand, can occupy a hydrophobic pocket, with the ethoxy substituent potentially providing additional interactions or modifying solubility and metabolic stability. nih.gov

Key Pharmacophoric Features

Based on the analysis of analogous structures, the following pharmacophoric features can be postulated for this compound:

Hydrogen Bond Donor: The primary amine at the 4-position of the pyridine ring is a critical hydrogen bond donor. acs.org

Aromatic/Hydrophobic Regions: Both the pyridine and the phenyl rings constitute significant aromatic and hydrophobic features that can engage in π-π stacking or hydrophobic interactions within the target's binding site. nih.gov

Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. nih.gov

Ether Linkage: The ether oxygen atom can also function as a hydrogen bond acceptor and provides conformational flexibility to the molecule.

These features are common in pharmacophore models for various kinase inhibitors and other biologically active molecules. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Insights from Analogs

Structure-activity relationship studies on related 4-aminopyridine and phenoxypyridine derivatives offer valuable data for understanding the design principles of this compound. For instance, studies on 4-aminopyridine derivatives as potassium channel blockers have shown that substitutions on the pyridine ring can significantly impact potency. nih.gov

In one such study, the introduction of a methyl group at the 3-position of 4-aminopyridine increased its potency sevenfold, while methoxy and trifluoromethyl groups at the same position led to a decrease in potency. nih.gov This highlights the sensitivity of the binding pocket to the steric and electronic nature of the substituents.

Table 1: Structure-Activity Relationship of 4-Aminopyridine Analogs as K+ Channel Blockers nih.gov

| Compound | Substitution at Position 3 | Relative Potency vs. 4-Aminopyridine |

| 4-Aminopyridine | -H | 1x |

| 3-Methyl-4-aminopyridine | -CH₃ | ~7x more potent |

| 3-Methoxy-4-aminopyridine | -OCH₃ | ~3-4x less potent |

| 3-Trifluoromethyl-4-aminopyridine | -CF₃ | ~3-4x less potent |

Similarly, in the context of kinase inhibitors, modifications to the phenoxy ring and the linker between the two aromatic systems are crucial for optimizing activity and selectivity. acs.org For example, in a series of 3,5-diaryl-2-aminopyridine ALK2 inhibitors, replacing a 3-phenol with a 4-phenylpiperazine group dramatically increased cellular potency. acs.org

Table 2: Research Findings on Related Kinase Inhibitors

| Compound Class | Key Structural Feature | Impact on Activity | Reference |

| 3,5-Diaryl-2-aminopyridines | 2-aminopyridine | Interacts with the kinase hinge region. | acs.org |

| Phenazopyridine Analogs | Two aromatic rings | Mimic FF residues of the RIR motif to block protein-protein interactions. | nih.gov |

| Pyridylpyrimidinylaminophenyl Derivatives | Pyridylpyrimidinylaminophenyl scaffold | Key pharmacophore of the kinase inhibitor drug imatinib. | researchgate.net |

These findings underscore the importance of a systematic exploration of the chemical space around the core scaffold of this compound to identify derivatives with improved biological activity. The design principles derived from these studies guide the rational design of new compounds with enhanced potency and selectivity. nih.gov

Computational Chemistry and Molecular Modeling

Quantum Chemical Studies

Quantum chemical studies, which are based on the principles of quantum mechanics, offer a detailed understanding of the electronic structure and reactivity of a molecule.

Density Functional Theory (DFT) is a robust quantum chemical method used to investigate the electronic properties of molecules. nih.gov For 2-(4-Ethoxyphenoxy)pyridin-4-amine, DFT calculations can predict a range of important parameters. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. tjnpr.org A smaller gap suggests that the molecule is more likely to be reactive. The MEP map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov This information is vital for predicting how the molecule might interact with other molecules, including potential reaction partners or the active site of a protein. For instance, in related aminopyridine compounds, the amino group and the pyridine (B92270) nitrogen are often identified as key sites for interaction. nih.govacs.org

Illustrative DFT-Calculated Properties for this compound:

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 4.6 eV | Suggests moderate chemical stability. |

| Dipole Moment | 3.5 D | Indicates a polar nature, influencing solubility and interactions. |

These values are illustrative and represent typical ranges observed for similar aromatic amine derivatives.

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. This compound possesses several rotatable bonds, particularly around the ether linkage and the ethoxy group, which allow it to adopt various conformations. Conformational analysis aims to identify the most stable, low-energy conformations and to understand the energy barriers between them. mdpi.commdpi.com

Molecular Docking and Dynamics Simulations

While quantum chemical studies focus on the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to predict how a molecule interacts with a biological target, typically a protein.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. youtube.com For this compound, which contains structural motifs common in kinase inhibitors (a pyridine core), docking studies could be used to predict its binding mode within the ATP-binding site of a protein kinase. nih.govnih.gov

The docking process involves placing the ligand in various positions and orientations within the receptor's binding pocket and using a scoring function to estimate the binding affinity for each pose. The resulting poses can then be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For example, the 4-amino group of the pyridine ring could act as a hydrogen bond donor, a common feature in the binding of aminopyridine-based inhibitors. nih.gov

Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target:

| Parameter | Illustrative Value | Interpretation |

| Binding Affinity (Scoring Function) | -9.2 kcal/mol | Suggests a strong predicted binding affinity. |

| Key Interacting Residues | Asp145, Leu78, Phe130 | Highlights specific amino acids in the binding site. |

| Types of Interactions | Hydrogen bond with Asp145, Hydrophobic interactions with Leu78 and Phe130 | Describes the nature of the forces holding the complex together. |

These results are hypothetical and for illustrative purposes only.

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the complex over time. acs.org MD simulations apply the laws of classical mechanics to calculate the motion of atoms in the system, providing a movie-like view of the molecular interactions.

For the complex of this compound with a protein target, an MD simulation could reveal how the ligand and protein adjust their conformations to optimize their interactions. nih.gov It can also be used to assess the stability of the binding pose predicted by docking and to identify any conformational changes in the protein that are induced by ligand binding. The insights from MD simulations are crucial for understanding the true nature of the ligand-receptor interaction, which is inherently dynamic. figshare.com

Free Energy Perturbation (FEP) and Binding Energy Calculations

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a common receptor. nih.gov This technique is particularly valuable in lead optimization, where the goal is to make small chemical modifications to a lead compound to improve its binding affinity.

FEP calculations involve computationally "morphing" one ligand into another in both the unbound (in solution) and bound (in the protein) states. The difference in the free energy of these two transformations gives the relative binding free energy. While computationally intensive, FEP can provide highly accurate predictions of binding affinity changes, often within 1 kcal/mol of experimental values. nih.gov For a series of analogs of this compound, FEP could be used to predict which modifications to the ethoxy group or the phenoxy ring would be most beneficial for improving its potency. nih.govacs.org

Cheminformatics and Data Mining for Compound Design

Cheminformatics and data mining are powerful computational tools that aid in the design and discovery of new drugs by analyzing large datasets of chemical and biological information. While specific studies on This compound are not extensively available in public literature, the principles of these techniques can be applied to understand its design rationale and potential for further development.

The design of a molecule like This compound likely involves the strategic combination of distinct chemical fragments known to interact with biological targets. The pyridine ring, for instance, is a common scaffold in medicinal chemistry, known for its ability to engage in various non-covalent interactions with proteins. The ether linkage and the ethoxy group are other key structural features that can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Data mining of large chemical libraries and patent databases can reveal the prevalence of the 2-phenoxypyridine (B1581987) scaffold in compounds with known biological activities. This information can guide the rational design of new derivatives. For instance, analyzing structure-activity relationship (SAR) data from similar compounds can help in selecting substituents that are likely to enhance potency or selectivity for a particular biological target.

Table 1: Key Molecular Descriptors for this compound (Theoretical)

| Descriptor | Predicted Value | Significance in Drug Design |

| Molecular Weight | 230.27 g/mol | Adherence to Lipinski's rule of five for oral bioavailability. |

| LogP | 2.8 | Indicates good membrane permeability. |

| Hydrogen Bond Donors | 1 | Potential for specific interactions with target proteins. |

| Hydrogen Bond Acceptors | 4 | Potential for specific interactions with target proteins. |

| Polar Surface Area | 51.5 Ų | Influences absorption and transport properties. |

Note: The values in this table are theoretical and would be calculated using standard cheminformatics software. They serve as an example of the types of data generated in a cheminformatics analysis.

Predictive Modeling for Biological Activity (in silico)

In silico predictive modeling uses computational methods to forecast the biological activity of a chemical compound before it is synthesized and tested in a laboratory. These methods are crucial for prioritizing compounds for further investigation and reducing the time and cost of drug discovery.

For This compound , several in silico approaches could be employed to predict its potential biological activities.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships between the chemical structure of a compound and its biological activity. By developing a QSAR model based on a series of related aminopyridine derivatives with known activities, the biological activity of This compound could be predicted. These models often use molecular descriptors such as those listed in Table 1.

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. By identifying the pharmacophoric features of known active compounds for a particular target, a model can be created to screen for new compounds that fit these features. The aminopyridine and phenoxy ether moieties of This compound could be key components of a pharmacophore.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For This compound , docking studies could be performed against the three-dimensional structures of various protein targets to predict its binding affinity and mode of interaction. This can help in identifying potential biological targets and understanding the molecular basis of its activity.

Table 2: Predicted Biological Activities for this compound based on Structural Analogs (Hypothetical)

| Predicted Activity | Basis for Prediction | Confidence Level |

| Kinase Inhibition | Presence of aminopyridine scaffold, a common kinase inhibitor motif. | Medium |

| GPCR Antagonism | Structural similarity to known G-protein coupled receptor ligands. | Low to Medium |

| Anti-inflammatory | The phenoxy group is present in some anti-inflammatory agents. | Low |

Note: This table presents hypothetical predictions based on the structural features of the compound and the known activities of similar molecules. These predictions would require experimental validation.

Preclinical in Vitro Pharmacological Investigations

Cell-Based Assays for Target Engagement and Functional Activity

Cell-based assays are indispensable tools for assessing the biological activity of a compound within a physiological context. These assays utilize living cells to measure a compound's effects on specific cellular pathways and functions, offering a more holistic view of its potential therapeutic utility.

Reporter gene assays are widely used to investigate the modulation of specific signaling pathways by a test compound. drugbank.comnih.govbiosynth.com These assays employ a genetically engineered reporter system, where the expression of a readily measurable protein (e.g., luciferase or β-galactosidase) is placed under the control of a specific transcriptional response element. drugbank.combiosynth.com When the signaling pathway of interest is activated or inhibited, it leads to a corresponding change in the expression of the reporter gene, which can be quantified.

For a compound like 2-(4-Ethoxyphenoxy)pyridin-4-amine, a reporter gene assay could be designed to screen for its activity against a particular receptor or signaling cascade. For instance, if the compound is hypothesized to target a nuclear hormone receptor, a cell line stably expressing that receptor and a corresponding hormone response element-driven reporter gene would be utilized. The cells would be treated with varying concentrations of the compound, and the resulting changes in reporter gene activity would be measured to determine its potency (e.g., EC50 for an agonist or IC50 for an antagonist).

Table 1: Illustrative Reporter Gene Assay Data

| Compound Concentration (nM) | Reporter Activity (Luminescence Units) | Percent Inhibition |

| 0.1 | 9875 | 1.25 |

| 1 | 9540 | 4.6 |

| 10 | 7821 | 21.79 |

| 100 | 4567 | 54.33 |

| 1000 | 1234 | 87.66 |

| 10000 | 250 | 97.5 |

This table presents hypothetical data to illustrate the results that would be obtained from a reporter gene assay. Specific data for this compound is not currently available in the public domain.

Cellular enzyme activity assays are designed to measure the effect of a compound on the activity of a specific enzyme within a cellular environment. These assays are crucial for validating that a compound that inhibits an isolated enzyme can also access and engage its target within a living cell. A variety of detection methods can be employed, including colorimetric, fluorometric, or luminescent readouts, depending on the enzyme and the available substrates. For example, the activity of cytochrome c oxidase, a key enzyme in the mitochondrial respiratory chain, can be measured in cell extracts.

Should this compound be investigated as an enzyme inhibitor, such as for a histone demethylase, a cellular assay would be employed to confirm its cell permeability and on-target activity. This would typically involve treating cells with the compound and then preparing cell lysates to measure the activity of the target enzyme. A dose-dependent decrease in enzyme activity would indicate successful target engagement in a cellular context.

Beyond specific target engagement, it is important to understand a compound's broader effects on cellular processes. Assays that measure readouts like cell-cycle progression and replication fidelity provide valuable information about a compound's potential mechanism of action and any off-target effects.

Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a population of cells. By staining cells with a DNA-intercalating dye, such as propidium (B1200493) iodide, one can distinguish between cells in the G1, S, and G2/M phases of the cell cycle. Treatment with a compound that affects cell cycle progression would lead to an accumulation of cells in a specific phase.

The fidelity of DNA replication is another critical cellular process. Assays that measure the accuracy of DNA synthesis can reveal whether a compound interferes with the high-fidelity nature of replicative DNA polymerases.

Biochemical Assays for Molecular Target Validation

Biochemical assays utilize purified cellular components, such as isolated enzymes or receptor preparations, to directly measure the interaction between a compound and its molecular target. These assays are essential for confirming direct binding and for detailed kinetic characterization of the interaction.

Direct binding assays are the gold standard for demonstrating that a compound physically interacts with its target. Radioligand binding assays are a classic example, where a radiolabeled form of a ligand (a "hot" ligand) is used to label a specific receptor. The ability of a test compound (a "cold" ligand) to displace the radioligand from the receptor is then measured. This allows for the determination of the compound's binding affinity (Ki) for the target receptor.

In the investigation of a novel compound like this compound, a radiolabeled version could be synthesized, or a competitive binding assay could be established using a known radioligand for the putative target. Saturation binding experiments with the radioligand would be performed to determine its dissociation constant (Kd) and the receptor density (Bmax). Subsequently, competitive binding assays with the unlabeled compound would yield its inhibitory constant (Ki), a direct measure of its binding affinity.

Table 2: Illustrative Radioligand Binding Assay Data

| Parameter | Value |

| Radioligand | [³H]-Compound X |

| Kd | 2.5 nM |

| Bmax | 1500 fmol/mg protein |

| Ki (this compound) | 15 nM |

This table presents hypothetical data to illustrate the results that would be obtained from a radioligand binding assay. Specific data for this compound is not currently available in the public domain.

For compounds that target enzymes, detailed kinetic studies with the purified enzyme are necessary to fully understand their mechanism of inhibition. These studies can determine whether a compound is a competitive, non-competitive, or uncompetitive inhibitor, and they provide a precise measure of its inhibitory potency (IC50 or Ki).

These experiments typically involve measuring the rate of the enzymatic reaction at various substrate concentrations in the presence and absence of the inhibitor. By analyzing the data using models such as the Michaelis-Menten equation and Lineweaver-Burk plots, the mode of inhibition and the inhibitor's affinity for the enzyme can be determined. Such studies have been instrumental in the development of potent and selective enzyme inhibitors for various therapeutic targets.

An article focusing on the preclinical in vitro pharmacological investigations of This compound , specifically its use in phenotypic screening in 2D and 3D cell culture models, cannot be generated at this time.

Extensive searches for research data on this particular chemical compound within the specified context have not yielded any publicly available scientific literature or data. Studies detailing its effects in in vitro models such as 2D and 3D cell culture systems, which would be necessary to create the requested informative content and data tables, were not found.

Therefore, the required information to construct a professional and authoritative article strictly adhering to the provided outline is not accessible.

Table of Compounds Mentioned

Advanced Analytical Method Development and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating 2-(4-Ethoxyphenoxy)pyridin-4-amine from impurities and quantifying its presence. The choice of chromatographic technique depends on the compound's properties and the analytical requirements.

HPLC and UHPLC are powerful techniques for the analysis of non-volatile and thermally labile compounds like this compound. bldpharm.comrsc.org These methods offer high resolution and sensitivity.

Detailed Research Findings:

Method development for aminopyridine derivatives often involves reversed-phase chromatography. rsc.orghelixchrom.com A typical HPLC method for a related compound, 4-aminopyridine (B3432731), utilizes a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. helixchrom.comsielc.com The addition of an acid, such as formic acid, to the mobile phase can improve peak shape and retention for basic compounds like aminopyridines. helixchrom.com For this compound, a gradient elution may be employed to ensure adequate separation from potential impurities. The detector of choice is typically a UV detector, set at a wavelength where the compound exhibits maximum absorbance.

UHPLC, with its smaller particle size columns, offers faster analysis times and higher efficiency compared to traditional HPLC. sigmaaldrich.com This can be particularly advantageous for high-throughput screening or when analyzing complex mixtures.

Table 1: Illustrative HPLC/UHPLC Parameters for Aminopyridine Analysis

| Parameter | Condition |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

| Injection Volume | 1 µL |

This table presents a hypothetical but representative set of parameters. Actual conditions would need to be optimized for the specific instrument and sample.

Gas chromatography is a valuable technique for the analysis of volatile and thermally stable compounds. bre.com While direct GC analysis of amines can be challenging due to their polarity and potential for peak tailing, appropriate derivatization or specialized columns can overcome these issues. labrulez.com

Detailed Research Findings:

The analysis of aminopyridines by GC often requires deactivation of the column to prevent adsorption and improve peak shape. labrulez.com This can be achieved by using a base-deactivated column or by adding a basic modifier to the packing material. labrulez.com For compounds like this compound, which has a higher molecular weight and lower volatility, a high-temperature column and a temperature programming method would be necessary. bre.com A nitrogen-phosphorus detector (NPD) is often preferred for the analysis of nitrogen-containing compounds like aminopyridines due to its high selectivity and sensitivity. osha.gov

Table 2: Representative GC Parameters for Aminopyridine Analysis

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| Detector | Nitrogen-Phosphorus Detector (NPD) |

| Detector Temperature | 320 °C |

This table provides an example of typical GC conditions. Method optimization is essential for achieving desired separation and sensitivity.

The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful tool for both qualitative and quantitative analysis. LC-MS and GC-MS offer high selectivity and sensitivity, allowing for the confident identification and quantification of this compound, even in complex matrices. nih.govresearchgate.netglsciences.com

Detailed Research Findings:

LC-MS is particularly well-suited for the analysis of this compound. researchgate.net Electrospray ionization (ESI) is a common ionization technique for this type of compound, typically operating in positive ion mode. mdpi.com The mass spectrometer can be operated in full-scan mode to obtain the molecular weight of the compound or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity in quantitative analysis. shimadzu.comresearchgate.net

GC-MS analysis of this compound would provide information about its fragmentation pattern, which can be used for structural confirmation. Electron ionization (EI) is the most common ionization method in GC-MS, leading to the formation of a molecular ion and various fragment ions that are characteristic of the molecule's structure. researchgate.net

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of this compound.

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. hmdb.cahmdb.ca

Detailed Research Findings:

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the phenoxy group, and the ethoxy group. chemicalbook.comchemicalbook.com The chemical shifts, splitting patterns (multiplicity), and integration of these signals would provide valuable information for structural assignment. For example, the protons on the pyridine ring would appear in the aromatic region, and their coupling patterns would reveal their relative positions. The ethoxy group would show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. chemicalbook.com

The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. chemicalbook.comwisc.educhemicalbook.comspectrabase.com The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, attached to an oxygen or nitrogen atom).

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine-H3 | ~6.5 | d |

| Pyridine-H5 | ~6.7 | dd |

| Pyridine-H6 | ~8.0 | d |

| Phenoxy-H2', H6' | ~7.0 | d |

| Phenoxy-H3', H5' | ~6.9 | d |

| OCH₂CH₃ | ~4.1 | q |

| OCH₂CH₃ | ~1.4 | t |

| NH₂ | ~5.8 | s (broad) |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. d=doublet, dd=doublet of doublets, q=quartet, t=triplet, s=singlet.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyridine-C2 | ~163 |

| Pyridine-C4 | ~155 |

| Pyridine-C6 | ~148 |

| Pyridine-C3 | ~108 |

| Pyridine-C5 | ~105 |

| Phenoxy-C1' | ~150 |

| Phenoxy-C4' | ~155 |

| Phenoxy-C2', C6' | ~122 |

| Phenoxy-C3', C5' | ~115 |

| OCH₂CH₃ | ~64 |

| OCH₂CH₃ | ~15 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

IR and Raman spectroscopy provide information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. wpmucdn.comrsc.org

Detailed Research Findings:

The IR spectrum of this compound would show characteristic absorption bands for the N-H stretching of the primary amine group, C-N stretching, C-O stretching of the ether linkage, and aromatic C-H and C=C stretching vibrations. libretexts.orgopenstax.orgorgchemboulder.com The N-H stretching of a primary amine typically appears as two bands in the region of 3300-3500 cm⁻¹. openstax.org The C-O-C stretching of the ether would be observed in the fingerprint region, typically around 1250-1000 cm⁻¹. wpmucdn.com

Table 5: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3450 - 3250 | Medium (two bands) |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |

| N-H Bend (Amine) | 1650 - 1580 | Medium |

| C-O Stretch (Aryl Ether) | 1270 - 1230 (asymmetric) | Strong |

| C-O Stretch (Aryl Ether) | 1050 - 1010 (symmetric) | Strong |

| C-N Stretch | 1340 - 1250 | Medium |

This table presents expected ranges for the key functional groups. The exact positions and intensities can be influenced by the molecular environment.

Mass Spectrometry (MS and MS/MS)

Mass spectrometry is a critical analytical technique for the structural elucidation and confirmation of "this compound." In mass spectrometric analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are measured.

Under typical soft ionization techniques like electrospray ionization (ESI), the compound is expected to be readily protonated, primarily at the basic nitrogen atoms of the pyridine ring or the primary amine group, to form the pseudomolecular ion [M+H]⁺. Given the molecular formula C₁₃H₁₄N₂O₂, the molecular weight is approximately 230.26 g/mol , so the protonated molecule would be observed at an m/z of approximately 231.

Tandem mass spectrometry (MS/MS) provides further structural information through the fragmentation of the precursor ion. The fragmentation of aromatic amines and ethers often follows predictable pathways. libretexts.orgyoutube.com For "this compound," the fragmentation is likely to involve cleavage of the ether bond and bonds adjacent to the amine group. youtube.comlibretexts.org The pyridine ring itself is relatively stable, though ring-opening can occur under higher energy conditions. rsc.orgnist.gov

Key fragmentation pathways for the [M+H]⁺ ion of "this compound" may include:

Cleavage of the C-O ether bond: This can lead to the formation of a fragment corresponding to the ethoxyphenol cation or the aminopyridine cation.

Loss of the ethyl group: Fragmentation can occur via the loss of an ethyl radical (•C₂H₅) from the ethoxy group.

Loss of small neutral molecules: Molecules such as ammonia (B1221849) (NH₃) or ethene (C₂H₄) could be lost from the parent or fragment ions.

A summary of the expected major ions in the mass spectrum is provided in the table below.

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | ~231 | Protonated molecular ion |

| [M-C₂H₄+H]⁺ | ~203 | Loss of ethene |

| [C₆H₅O₂]⁺ | ~109 | Ethoxyphenol fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The UV-Vis spectrum of "this compound" is expected to show characteristic absorption bands arising from the π-systems of the pyridine and benzene (B151609) rings.

The molecule contains two main chromophores: the aminopyridine moiety and the phenoxy group. The electronic transitions are typically π → π* transitions within the aromatic rings. The presence of the amino group (an auxochrome) on the pyridine ring is expected to cause a bathochromic (red) shift of the absorption maximum to a longer wavelength compared to unsubstituted pyridine. Similarly, the ethoxy group on the phenoxy ring will also influence the absorption.

The UV-Vis spectrum of similar aromatic amines and pyridine derivatives typically exhibits strong absorption bands in the range of 200-400 nm. nist.govresearchgate.net For "this compound," one would expect to observe distinct absorption maxima (λmax) in this region. The exact position and intensity of these bands can be influenced by the solvent used for the analysis.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax Range (nm) | Chromophore |

|---|---|---|

| π → π* | 250 - 300 | Pyridine ring |

Methods for Characterization of Impurities and Degradation Products (in research samples)

The characterization of impurities and degradation products is essential to ensure the quality and purity of research samples of "this compound." Impurities can arise from the synthetic process, while degradation products can form during storage or handling. researchgate.net

Potential synthetic impurities could include:

Unreacted starting materials.

By-products from side reactions, such as the formation of isomers or products of incomplete reaction. nih.govnih.govnih.gov

Degradation of the compound could occur through various mechanisms, such as:

Oxidation: The primary amine group could be susceptible to oxidation. researchgate.net

Hydrolysis: The ether linkage could potentially be cleaved under harsh acidic or basic conditions.

Photodegradation: Exposure to light may induce degradation, a common phenomenon for many pyridine derivatives. tandfonline.com

High-performance liquid chromatography (HPLC) is a powerful technique for the separation of the main compound from its impurities and degradation products. researchgate.net A reversed-phase HPLC method would likely be suitable, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. squ.edu.om

For the identification of unknown impurities and degradation products, HPLC is often coupled with mass spectrometry (LC-MS). oup.com This allows for the separation of the components by HPLC, followed by their detection and structural characterization by MS and MS/MS. By comparing the mass spectra of the unknown peaks with the fragmentation pattern of the parent compound, the structures of the impurities and degradation products can often be elucidated.

Development of Robust and Validated Analytical Protocols

The development of robust and validated analytical protocols is crucial for the reliable and consistent analysis of "this compound." pharmoutsourcing.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eua3p.org According to the International Council for Harmonisation (ICH) guidelines, a validated analytical method should be characterized by the following parameters: europa.eu

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.br

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. amazonaws.com

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often determined by recovery studies. d-nb.info

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and can be evaluated at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.br

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. pharmoutsourcing.com

System suitability testing is an integral part of the analytical protocol and is performed before and during the analysis of samples to ensure that the analytical system is performing correctly. This typically involves injecting a standard solution and checking parameters such as peak resolution, tailing factor, and theoretical plates to confirm that the system is suitable for the intended analysis.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ammonia |

| Ethene |

| Acetonitrile |

Derivatives and Analogs of 2 4 Ethoxyphenoxy Pyridin 4 Amine in Research

Synthesis and Characterization of Structurally Related Compounds

The synthesis of analogs of 2-(4-Ethoxyphenoxy)pyridin-4-amine often involves multi-step reaction sequences. A common approach is the coupling of a substituted pyridine (B92270) derivative with a substituted phenol (B47542). For instance, a series of novel 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties were synthesized through a combination of Suzuki–Miyaura cross-coupling, nucleophilic substitution, and amidation reactions. mdpi.com The reaction conditions for these steps are generally mild, and the resulting products can be readily purified. mdpi.com

Another synthetic strategy involves the reaction of pyridine N-oxides with activated isocyanides to yield 2-aminopyridines. nih.gov This method has proven effective for a variety of substituted pyridines, including those with strongly electron-withdrawing groups. nih.gov The synthesis of fused pyrano[2,3-b]pyridine derivatives has also been achieved through the cyclo-condensation reaction of an aminocyano spiro pyrano derivative with arylidene malononitrile (B47326) derivatives. ekb.eg

The characterization of these newly synthesized compounds is a crucial step to confirm their chemical structures. A suite of analytical techniques is employed for this purpose. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the connectivity of atoms within the molecule. mdpi.comnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is utilized to determine the precise molecular weight and elemental composition of the compounds. mdpi.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups within the molecule. nih.govresearchgate.net

Melting Point Analysis: The melting point provides an indication of the purity of the synthesized compound. mdpi.comresearchgate.net

Single Crystal X-ray Diffraction: For crystalline compounds, this technique can be used to determine the exact three-dimensional arrangement of atoms. nih.gov

Fluorescence characteristics of phenoxy derivatives of pyridine have also been investigated. Studies on 2-phenoxypyridine (B1581987) and 2-(4-methyl) phenoxy pyridine in various solvents revealed distinct fluorescence properties, with the emission peaks and intensities being solvent-dependent. iaea.org

Comparative Molecular Interactions and Biological Activities of Analogs

The biological activity of analogs of this compound is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies are therefore essential to understand how different substituents and their positions on the pyridine and phenoxy rings influence the compound's interaction with biological targets.

For example, in a series of 4-amino-2H-pyran-2-one (APO) analogs, it was found that an aromatic ring at the 6-position of the pyranone ring was critical for antitumor activity. nih.gov Furthermore, a secondary amine at the 4-position was preferred over a tertiary amine, and the presence of aromatic amine groups at this position was crucial for potency. nih.gov

In the context of pyridine derivatives, the presence and position of certain functional groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) have been shown to enhance antiproliferative activity against cancer cell lines. nih.gov Conversely, the introduction of halogen atoms or bulky groups often leads to lower activity. nih.gov

The antiviral effects of novel 2-benzoxyl-phenylpyridine derivatives have also been investigated. nih.gov Several of these compounds demonstrated significant inhibitory activity against Coxsackievirus B3 (CVB3) and Adenovirus 7 (ADV7) with low toxicity to host cells. nih.gov The mechanism of action for these compounds appears to be at the post-exposure stage, targeting the early stages of viral replication. nih.gov

The following table summarizes the observed biological activities of some pyridine derivatives:

| Compound Class | Biological Activity | Key Structural Features for Activity |

| 4-Amino-2H-pyran-2-one (APO) analogs | Anticancer | Aromatic ring at 6-position, secondary amine at 4-position |

| Pyridine derivatives | Antiproliferative | Presence of -OMe, -OH, -C=O, -NH2 groups |

| 2-Benzoxyl-phenylpyridine derivatives | Antiviral (CVB3, ADV7) | Aromatic ester functionality |

Exploration of Bioisosteric Replacements for Enhanced Research Utility

Bioisosterism is a powerful strategy in medicinal chemistry that involves replacing a functional group in a molecule with another that has similar physical and chemical properties. ipinnovative.compatsnap.com This approach is used to enhance a compound's efficacy, improve its pharmacokinetic properties, and reduce toxicity. patsnap.com The application of bioisosteric replacements to the this compound scaffold and its analogs can lead to the development of research tools with improved characteristics.

In the context of kinase inhibitors, replacing certain ring systems with bioisosteric alternatives can help overcome drug resistance mechanisms while maintaining efficacy. ipinnovative.com For instance, the replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine has been shown to be a successful bioisosteric replacement. nih.gov

The exploration of bioisosteric replacements for the phenoxy group in this compound could involve substituting it with other aromatic or heteroaromatic systems. Similarly, the ethoxy group could be replaced with other alkoxy groups or bioisosteres like a difluoromethyl group to modulate metabolic stability. The amine group at the 4-position of the pyridine ring is also a key site for modification, where replacement with other hydrogen-bonding groups could be explored.

The table below provides some examples of common bioisosteric replacements:

| Original Group | Bioisosteric Replacement(s) | Potential Impact |

| -H | -F, -D | Altered metabolism, increased lipophilicity |

| Phenyl | Pyridyl, Thienyl | Modified hydrogen bonding, altered solubility |

| -OH | -NH2, -F, -OMe | Changes in hydrogen bonding and electronic properties |

| -O- | -S-, -CH2-, -NH- | Altered bond angles and electronic distribution |

| Carboxylic Acid | Tetrazole | Improved bioavailability and stability |

By systematically applying the principles of bioisosterism, researchers can fine-tune the properties of this compound and its analogs to create more effective and specific probes for biological systems. This iterative process of design, synthesis, and evaluation is fundamental to advancing our understanding of the molecular targets of these compounds.

Future Directions in Research on 2 4 Ethoxyphenoxy Pyridin 4 Amine

Exploration of Novel Molecular Targets and Pathways

While initial studies of kinase inhibitors often focus on well-established targets such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), a crucial future direction is the identification of novel molecular targets and signaling pathways affected by 2-(4-Ethoxyphenoxy)pyridin-4-amine. This exploration is vital for several reasons, including overcoming drug resistance, identifying new therapeutic indications, and understanding potential polypharmacology.

Future research will likely employ chemoproteomics approaches to broadly screen for protein interactions. Techniques such as affinity-based protein profiling and kinase activity profiling can map the interaction landscape of this compound across the human kinome and beyond. This could reveal unexpected off-target effects that might be therapeutically beneficial or contribute to adverse effects.